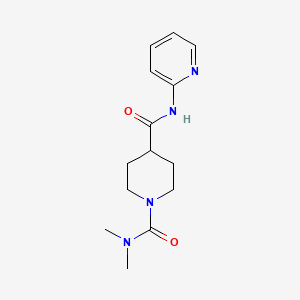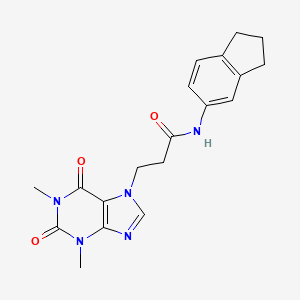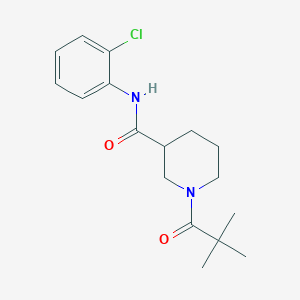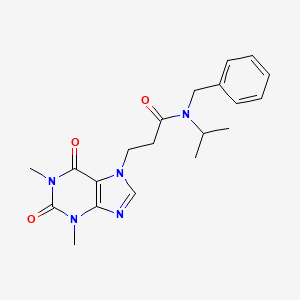
N~1~,N~1~-dimethyl-N~4~-(pyridin-2-yl)piperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-DIMETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a pyridine moiety and two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DIMETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE typically involves the reaction of piperidine derivatives with pyridine carboxylic acids or their derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine (TEA) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N1,N1-DIMETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N1,N1-DIMETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1,N1-DIMETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N1,N1-DIMETHYL-N4-(PYRIDIN-2-YL)BENZENE-1,4-DIAMINE: Similar structure but with a benzene ring instead of a piperidine ring.
N1,N1,N4,N4-TETRA-(PYRIDIN-4-YL)BENZENE-1,4-DIAMINE: Contains multiple pyridine moieties and a benzene ring.
Uniqueness
N1,N1-DIMETHYL-N4-(PYRIDIN-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE is unique due to its combination of a piperidine ring with a pyridine moiety and two carboxamide groups. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H20N4O2 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
1-N,1-N-dimethyl-4-N-pyridin-2-ylpiperidine-1,4-dicarboxamide |
InChI |
InChI=1S/C14H20N4O2/c1-17(2)14(20)18-9-6-11(7-10-18)13(19)16-12-5-3-4-8-15-12/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,15,16,19) |
InChI Key |
IAMPXZZDHRVTDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B11156345.png)
![1-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}prolinamide](/img/structure/B11156353.png)



![6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one](/img/structure/B11156367.png)
![Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate](/img/structure/B11156380.png)
![ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11156384.png)
![5-[(2-methoxy-5-nitrobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11156391.png)
![3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11156396.png)
![10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11156409.png)
![2-chloro-3-[(2,6-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11156411.png)
![1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidin-4-one](/img/structure/B11156414.png)
![ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B11156416.png)
